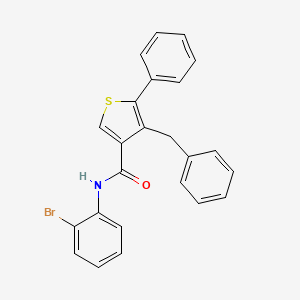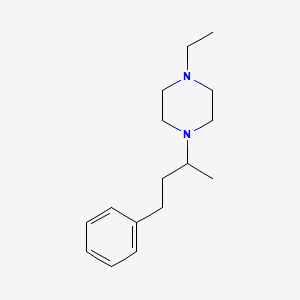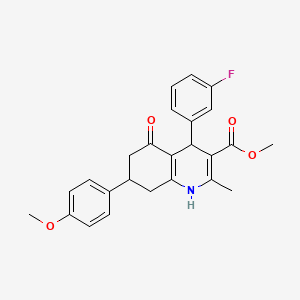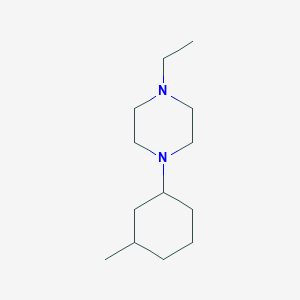
4-benzyl-N-(2-bromophenyl)-5-phenyl-3-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzyl-N-(2-bromophenyl)-5-phenyl-3-thiophenecarboxamide is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential in treating various diseases. This compound belongs to the class of thiophene carboxamides and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of 4-benzyl-N-(2-bromophenyl)-5-phenyl-3-thiophenecarboxamide involves the inhibition of various enzymes and proteins involved in the disease pathogenesis. This compound inhibits the activity of histone deacetylases (HDACs) and proteasome, which are involved in cancer cell growth and protein degradation. It also inhibits the activity of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), which are involved in inflammation. In neurological disorders, this compound inhibits the aggregation of amyloid-beta and alpha-synuclein proteins, which are responsible for the pathogenesis of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-benzyl-N-(2-bromophenyl)-5-phenyl-3-thiophenecarboxamide are dependent on the disease being treated. In cancer, this compound induces apoptosis and inhibits angiogenesis, leading to the inhibition of cancer cell growth. In inflammation, this compound reduces the production of pro-inflammatory cytokines, leading to the reduction of inflammation. In neurological disorders, this compound inhibits the aggregation of amyloid-beta and alpha-synuclein proteins, leading to the prevention of disease progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-benzyl-N-(2-bromophenyl)-5-phenyl-3-thiophenecarboxamide in lab experiments include its potent activity against various diseases and its synthetic accessibility. However, the limitations of using this compound include its poor solubility in water and its potential toxicity at high doses.
Direcciones Futuras
The future directions for 4-benzyl-N-(2-bromophenyl)-5-phenyl-3-thiophenecarboxamide research include the development of more potent analogs with improved solubility and reduced toxicity. Further studies are also needed to investigate the potential of this compound in treating other diseases such as diabetes and cardiovascular diseases. Additionally, the mechanism of action of this compound needs to be further elucidated to identify potential targets for drug development.
In conclusion, 4-benzyl-N-(2-bromophenyl)-5-phenyl-3-thiophenecarboxamide is a synthetic compound that has shown potential in treating various diseases. Its mechanism of action involves the inhibition of various enzymes and proteins involved in disease pathogenesis. While this compound has its advantages and limitations, further research is needed to fully understand its potential in treating diseases and developing new drugs.
Métodos De Síntesis
The synthesis of 4-benzyl-N-(2-bromophenyl)-5-phenyl-3-thiophenecarboxamide involves the reaction of 2-bromobenzyl bromide with thiophene-2-carboxylic acid in the presence of triethylamine. The resulting intermediate is then reacted with phenylmagnesium bromide to obtain the final product.
Aplicaciones Científicas De Investigación
4-benzyl-N-(2-bromophenyl)-5-phenyl-3-thiophenecarboxamide has been extensively studied for its potential in treating cancer, inflammation, and neurological disorders. In cancer research, this compound has shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders research, this compound has shown potential in treating Alzheimer's disease and Parkinson's disease by inhibiting the aggregation of amyloid-beta and alpha-synuclein proteins.
Propiedades
IUPAC Name |
4-benzyl-N-(2-bromophenyl)-5-phenylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrNOS/c25-21-13-7-8-14-22(21)26-24(27)20-16-28-23(18-11-5-2-6-12-18)19(20)15-17-9-3-1-4-10-17/h1-14,16H,15H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRIHKFRVHLMGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(SC=C2C(=O)NC3=CC=CC=C3Br)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-thiophenecarboxamide](/img/structure/B5089841.png)
![6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5089847.png)
![N-(5-chloro-2-methoxyphenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5089850.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-hydroxy-1,1-dimethylethyl)benzamide](/img/structure/B5089859.png)
![4-{2-[(3,5-dichlorophenyl)amino]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5089864.png)
![4-{[3-(3-hydroxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B5089871.png)



![3-[(2-hydroxycyclohexyl)methyl]dihydro-2(3H)-furanone](/img/structure/B5089912.png)
![N-{2-[(4-methylbenzoyl)amino]benzoyl}phenylalanine](/img/structure/B5089914.png)
![methyl 4-[5-[2-(benzyloxy)-5-bromobenzylidene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B5089932.png)